2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol
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Overview
Description
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst such as SnCl4 or Me3SiCl . This reaction forms the oxazine ring, which is then further functionalized to introduce the hydroxymethyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using reagents such as KMnO4 or PCC.
Reduction: The oxazine ring can be reduced to a more saturated form using hydrogenation catalysts like Pd/C.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like SOCl2 followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: KMnO4, PCC, and other oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: SOCl2 for chlorination, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated oxazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
- 1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Uniqueness
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 6-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol |
InChI |
InChI=1S/C8H10N2O2/c11-5-6-1-2-7-8(10-6)12-4-3-9-7/h1-2,9,11H,3-5H2 |
InChI Key |
HWSDEBYHFXWMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC(=N2)CO |
Origin of Product |
United States |
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